8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE
Overview
Description
8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a methoxy group at the 8th position and a sulfonyl group linked to a 4-methylpiperidine moiety at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the sulfonyl chloride derivative reacts with 4-methylpiperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 8-Hydroxy-5-[(4-methylpiperidino)sulfonyl]quinoline.
Reduction: 8-Methoxy-5-[(4-methylpiperidino)sulfanyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can enhance the compound’s ability to inhibit enzymes involved in critical biological processes. The piperidine moiety can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: Used as an antimalarial drug.
Camptothecin: A potent anticancer agent.
Uniqueness
8-METHOXY-5-[(4-METHYLPIPERIDINO)SULFONYL]QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy, sulfonyl, and piperidine groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
8-methoxy-5-(4-methylpiperidin-1-yl)sulfonylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-7-10-18(11-8-12)22(19,20)15-6-5-14(21-2)16-13(15)4-3-9-17-16/h3-6,9,12H,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRPHZZHMRWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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